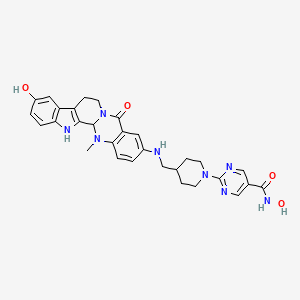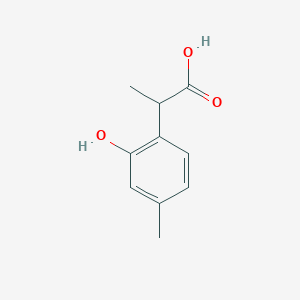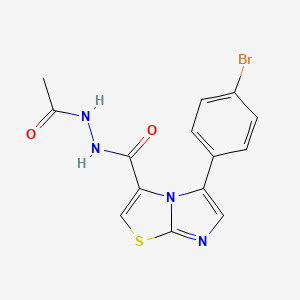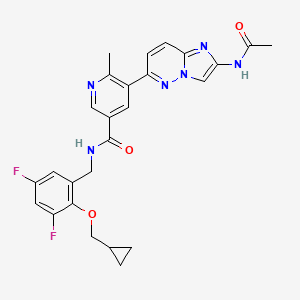![molecular formula C32H20Na4O17P2 B12400212 Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl] est un composé organique complexe qui présente plusieurs groupes fonctionnels, notamment des groupes hydroxyle, méthoxy et phosphate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl] implique généralement une synthèse organique en plusieurs étapes. Le processus peut commencer par la préparation du noyau chromen-2-yle, suivie de l’introduction de groupes hydroxyle et méthoxy par des réactions de substitution. Les groupes phosphate sont ensuite ajoutés à l’aide de réactifs de phosphorylation dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des techniques de synthèse organique à grande échelle, notamment l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Le processus serait optimisé pour être rentable et évolutif.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les groupes hydroxyle du composé peuvent subir une oxydation pour former les cétones ou aldéhydes correspondants.
Réduction : Les groupes oxo peuvent être réduits en groupes hydroxyle à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium en conditions anhydres.
Substitution : Halogénures d’alkyle ou sulfonates en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle produirait des cétones ou des aldéhydes, tandis que la réduction des groupes oxo produirait des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En biologie, le composé peut être étudié pour son activité biologique potentielle. La présence de groupes phosphate suggère qu’il pourrait interagir avec des molécules biologiques telles que les protéines et les acides nucléiques.
Médecine
En médecine, le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. Le noyau chromen-2-yle est un motif commun dans de nombreuses molécules bioactives, ce qui suggère des applications possibles dans la découverte de médicaments.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques. Sa structure unique peut conférer des propriétés souhaitables aux produits industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of phosphate groups suggests it could interact with biological molecules like proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The chromen-2-yl core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mécanisme D'action
Le mécanisme par lequel le Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl] exerce ses effets dépendrait de ses applications spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Les groupes phosphate pourraient jouer un rôle dans les voies de signalisation, tandis que le noyau chromen-2-yle pourrait interagir avec des poches hydrophobes dans les protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl]
- Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl]
Unicité
L’unicité du Phosphate de tétrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-méthoxyphényl]-2-(4-méthoxyphényl)-4-oxochromen-7-yl] réside dans sa combinaison de groupes fonctionnels et son potentiel d’applications diverses. La présence de groupes hydroxyle et phosphate permet un large éventail de modifications chimiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C32H20Na4O17P2 |
|---|---|
Poids moléculaire |
830.4 g/mol |
Nom IUPAC |
tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate |
InChI |
InChI=1S/C32H24O17P2.4Na/c1-43-17-6-3-15(4-7-17)25-13-22(35)31-23(36)14-28(48-50(38,39)40)29(32(31)46-25)19-9-16(5-8-24(19)44-2)26-12-21(34)30-20(33)10-18(11-27(30)45-26)47-51(41,42)49-37;;;;/h3-14,33,36-37H,1-2H3,(H,41,42)(H2,38,39,40);;;;/q;4*+1/p-4 |
Clé InChI |
KPTYKILLKMSBDA-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OP(=O)([O-])[O-])C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OP(=O)([O-])O[O-])O)OC.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


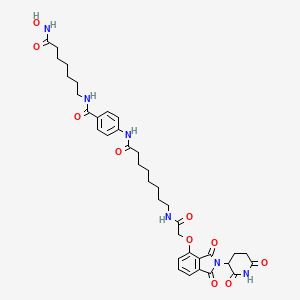






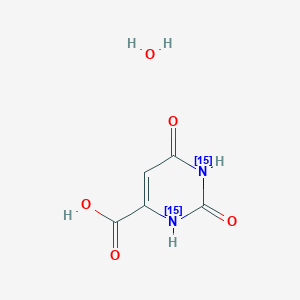
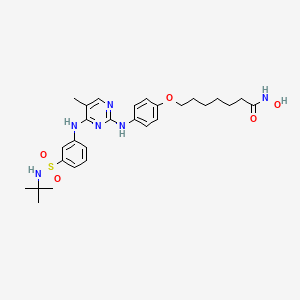
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
